molecular formula C9H9NO2 B1322996 5-Cyclopropylnicotinic acid CAS No. 893738-23-3

5-Cyclopropylnicotinic acid

Cat. No.: B1322996
CAS No.: 893738-23-3
M. Wt: 163.17 g/mol
InChI Key: LBHNNLZEKMLNAB-UHFFFAOYSA-N
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Description

5-Cyclopropylnicotinic acid is a monocyclic carboxylic acid with the molecular formula C9H9NO2.

Scientific Research Applications

5-Cyclopropylnicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Target of Action

5-Cyclopropylnicotinic acid is a derivative of nicotinic acid, which is known to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .

Mode of Action

The compound acts as an agonist at these receptors, stimulating neurons and ultimately blocking synaptic transmission . It binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of nicotine, given their structural similarity. Nicotine is known to influence both neuronal excitability and cell signaling mechanisms . The specific pathways affected by this compound may vary depending on the specific subtype of nAChR it interacts with .

Pharmacokinetics

These compounds are generally well absorbed and widely distributed throughout the body . They undergo metabolism in the liver and are excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of nicotine, given their structural similarity. This includes stimulation of neurons, blocking of synaptic transmission, and potential influence on cell signaling mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering sewers, watercourses, or low areas . It’s also important to handle the compound with proper protective equipment to prevent exposure and potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Cyclopropylnicotinic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For example, the hydrolysis of γ-chlorobutyronitrile in the presence of sodium hydroxide can yield cyclopropanecarboxylic acid . Another method involves the oxidation of cyclopropyl methyl ketone with sodium hypobromite .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional steps to purify the compound and ensure its stability for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylnicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and sodium hypobromite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

    Nicotinic acid:

    Cyclopropanecarboxylic acid: This compound has a similar cyclopropyl group but differs in its overall structure.

Uniqueness: 5-Cyclopropylnicotinic acid is unique due to the presence of both the cyclopropyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-cyclopropylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHNNLZEKMLNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629584
Record name 5-Cyclopropylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-23-3
Record name 5-Cyclopropylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropylpyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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